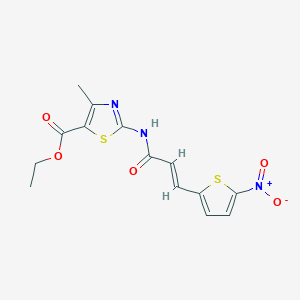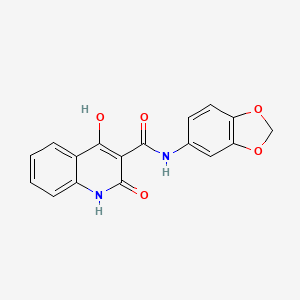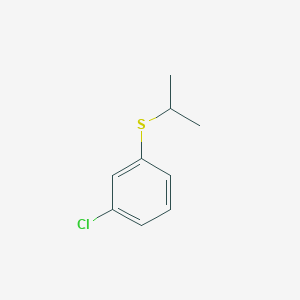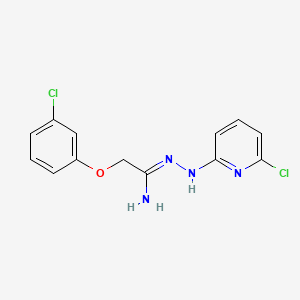![molecular formula C24H29Cl2NO B2782451 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide CAS No. 478041-26-8](/img/structure/B2782451.png)
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H29Cl2NO . It is offered by various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a solid acid catalyst and ultrasonic irradiation . The catalyst is prepared via a two-step procedure and is reusable . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The synthesis of benzamides, such as this compound, involves a reaction known as direct condensation . This reaction occurs between carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has been used in a variety of scientific research applications, including cancer research, drug development, and environmental studies. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells. In drug development, this compound has been studied for its potential to act as an anti-inflammatory agent. In environmental studies, this compound has been used to study the effects of pollutants on aquatic organisms.
Mécanisme D'action
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thromboxanes, and other inflammatory mediators. This compound binds to the active site of the COX enzyme, preventing the enzyme from catalyzing the reaction and thus inhibiting the synthesis of prostaglandins, thromboxanes, and other inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in a variety of physiological processes, including inflammation, pain, and fever. This compound has also been shown to inhibit the synthesis of other inflammatory mediators, such as leukotrienes and prostacyclins. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has several advantages for laboratory experiments. It is relatively stable and can be easily synthesized in a laboratory setting. Additionally, this compound is relatively non-toxic, making it safe for laboratory use. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life and is rapidly metabolized by the body, making it difficult to study its long-term effects. Additionally, this compound is not very soluble in water, making it difficult to study its effects in aquatic organisms.
Orientations Futures
There are a variety of potential future directions for 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide research. One potential direction is to study the long-term effects of this compound on cancer cells. Additionally, this compound could be studied for its potential to act as an anti-inflammatory agent in other diseases, such as arthritis and asthma. Furthermore, this compound could be studied for its potential to act as an anti-inflammatory agent in aquatic organisms. Finally, this compound could be studied for its potential to act as an antioxidant, which could be beneficial in the prevention of oxidative stress-related diseases.
Méthodes De Synthèse
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide can be synthesized via a two-step process. The first step involves the reaction of 4-pentylcyclohexylbenzene and 2,4-dichlorobenzonitrile in the presence of sodium hydroxide and a catalytic amount of palladium acetate. The second step involves the reaction of the product from the first step with 2-chlorobenzoic acid in the presence of sodium hydroxide and a catalytic amount of palladium acetate. This results in the formation of this compound.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)27-24(28)22-15-12-20(25)16-23(22)26/h10-18H,2-9H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOGFLTYOIMFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)
![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)






![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)



